(8-Fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methanol
Overview
Description
(8-Fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methanol is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of a fluorine atom in the structure can significantly influence the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-fluoroquinoline.
Reduction: The 8-fluoroquinoline is then subjected to reduction to form 8-fluoro-1,2,3,4-tetrahydroquinoline.
Hydroxymethylation: The final step involves the hydroxymethylation of 8-fluoro-1,2,3,4-tetrahydroquinoline to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(8-Fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Further reduction to form different tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroquinolines and their derivatives, which can have significant biological activities.
Scientific Research Applications
(8-Fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (8-Fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(8-Fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methanol: Unique due to the presence of the fluorine atom.
1,2,3,4-Tetrahydroquinolin-3-yl)methanol: Lacks the fluorine atom, resulting in different chemical and biological properties.
8-Fluoroquinoline: Precursor in the synthesis, lacks the tetrahydro structure.
Uniqueness
The presence of the fluorine atom in this compound makes it unique compared to other similar compounds. Fluorine can significantly alter the compound’s chemical reactivity and biological activity, making it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
(8-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-3-1-2-8-4-7(6-13)5-12-10(8)9/h1-3,7,12-13H,4-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSCNMSZKKSOEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=C1C=CC=C2F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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